molecular formula C17H16BrN3O3 B2856417 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzamide CAS No. 1421489-99-7

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzamide

Cat. No. B2856417
CAS RN: 1421489-99-7
M. Wt: 390.237
InChI Key: BKGLVWYJGJCEOG-UHFFFAOYSA-N
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Description

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzamide in lab experiments is its potential to inhibit the growth of cancer cells. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anti-cancer drugs. Another direction is to study its potential in treating other diseases, such as neurological disorders. Additionally, further studies may be conducted to determine the toxicity and safety of this compound.

Synthesis Methods

The synthesis of 2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzamide involves the reaction of 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid with 2-bromo-5-methoxybenzoyl chloride in the presence of a base. The reaction mixture is then subjected to purification techniques such as column chromatography to obtain the final product.

Scientific Research Applications

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzamide has shown potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-bromo-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c1-21-15(16-4-3-7-24-16)8-11(20-21)10-19-17(22)13-9-12(23-2)5-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGLVWYJGJCEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=C(C=CC(=C2)OC)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methoxybenzamide

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